molecular formula C8H12N4O2 B11716742 N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide

N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide

Cat. No.: B11716742
M. Wt: 196.21 g/mol
InChI Key: ZZKWZGBLLRKTML-UHFFFAOYSA-N
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Description

N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, an aminomethyl group, and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with a nitrile oxide. This reaction is often carried out under mild conditions using a base such as sodium hydroxide.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Attachment of the Cyclopropanecarboxamide Moiety: The final step involves the coupling of the oxadiazole derivative with a cyclopropanecarboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Mechanism of Action

The mechanism of action of N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

N-[[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanecarboxamide

InChI

InChI=1S/C8H12N4O2/c9-3-6-11-7(14-12-6)4-10-8(13)5-1-2-5/h5H,1-4,9H2,(H,10,13)

InChI Key

ZZKWZGBLLRKTML-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC2=NC(=NO2)CN

Origin of Product

United States

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